molecular formula C6H12ClNO2 B1377566 Methyl 2-(azetidin-3-yl)acetate hydrochloride CAS No. 1229705-59-2

Methyl 2-(azetidin-3-yl)acetate hydrochloride

Cat. No. B1377566
CAS RN: 1229705-59-2
M. Wt: 165.62 g/mol
InChI Key: ORUKJBPQKUAJQM-UHFFFAOYSA-N
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Description

“Methyl 2-(azetidin-3-yl)acetate hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It is also known by its IUPAC name, methyl 2-(azetidin-3-yl)acetate;hydrochloride .


Synthesis Analysis

The synthesis of “Methyl 2-(azetidin-3-yl)acetate hydrochloride” and similar compounds has been described in various studies . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by an aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(azetidin-3-yl)acetate hydrochloride” can be represented by the SMILES string: COC(=O)CC1CNC1.Cl . This indicates that the compound contains a methyl ester group (COC=O), an azetidine ring (CC1CNC1), and a hydrochloride group (Cl) .


Physical And Chemical Properties Analysis

“Methyl 2-(azetidin-3-yl)acetate hydrochloride” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 165.62 . The compound’s InChI Key is ORUKJBPQKUAJQM-UHFFFAOYSA-N .

Scientific Research Applications

Comprehensive Analysis of Methyl 2-(azetidin-3-yl)acetate Hydrochloride Applications

Methyl 2-(azetidin-3-yl)acetate hydrochloride is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:

Synthesis of Heterocyclic Amino Acid Derivatives: This compound serves as a precursor in the synthesis of new heterocyclic amino acid derivatives. Through a process known as the Aza-Michael addition of NH-heterocycles, researchers can create functionalized azetidine-containing molecules. These molecules are valuable for their biological activities and can be used in the development of pharmaceuticals .

Development of Pharmacophores: Azetidine rings, such as those found in Methyl 2-(azetidin-3-yl)acetate hydrochloride, are used as pharmacophore subunits in a variety of natural and synthetic products. These subunits are crucial for the design of compounds with specific biological activities, which can lead to the discovery of new drugs .

Creation of Saturated Heterocycles: The compound is instrumental in the preparation of NH-heterocyclic derivatives like pyrrolidine, piperidine, and morpholine-saturated heterocycles. These saturated heterocycles are important in medicinal chemistry for their diverse pharmacological properties .

Suzuki–Miyaura Cross-Coupling Reactions: Methyl 2-(azetidin-3-yl)acetate hydrochloride can be used in Suzuki–Miyaura cross-coupling reactions to synthesize novel heterocyclic compounds. This reaction is a powerful tool for creating new chemical entities that can be further explored for various scientific applications .

NMR Spectroscopy and HRMS Studies: The compound’s structure and derivatives can be confirmed and studied using advanced techniques like NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods are essential for understanding the molecular framework and properties of synthesized heterocycles .

Safety and Hazards

The safety information for “Methyl 2-(azetidin-3-yl)acetate hydrochloride” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-(azetidin-3-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)2-5-3-7-4-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUKJBPQKUAJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(azetidin-3-yl)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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